![molecular formula C22H16N2O5S2 B281324 Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281324.png)
Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research and drug development.
Wirkmechanismus
The mechanism of action of Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate involves the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), both of which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator, and induces apoptosis in cancer cells. In vivo studies have shown that it reduces tumor growth in animal models and exhibits anti-inflammatory effects in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its low solubility in aqueous solutions can limit its use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which presents a challenge for further research.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, its potential use as a fluorescent probe for metal ion detection in biological systems warrants further investigation.
Synthesemethoden
Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate can be synthesized through a multistep process involving the reaction of 2-thiophenesulfonyl chloride with 1,4-dihydro-2-naphthol, followed by the reaction of the resulting compound with 4-aminobenzoic acid and methyl chloroformate. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate has been investigated for its potential applications in various fields of scientific research. In biomedical research, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Molekularformel |
C22H16N2O5S2 |
---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
methyl 4-[[(4Z)-1-oxo-4-thiophen-2-ylsulfonyliminonaphthalen-2-yl]amino]benzoate |
InChI |
InChI=1S/C22H16N2O5S2/c1-29-22(26)14-8-10-15(11-9-14)23-19-13-18(16-5-2-3-6-17(16)21(19)25)24-31(27,28)20-7-4-12-30-20/h2-13,23H,1H3/b24-18- |
InChI-Schlüssel |
BWRDRJXLTAYQCR-MOHJPFBDSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.